molecular formula C15H15NO3 B12562113 N-Benzyl-N-hydroxy-4-methoxybenzamide CAS No. 184889-54-1

N-Benzyl-N-hydroxy-4-methoxybenzamide

Cat. No.: B12562113
CAS No.: 184889-54-1
M. Wt: 257.28 g/mol
InChI Key: ISGDFACREJRXAT-UHFFFAOYSA-N
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Description

N-Benzyl-N-hydroxy-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a benzamide core substituted with hydroxy and methoxy groups, is often explored for its potential to interact with biological targets. Scientific literature indicates that structurally related hydroxamate and benzamide compounds are frequently investigated for their antimicrobial properties . Some studies on similar molecules show that the presence of a methoxy group can be a key structural feature that enhances bioactive properties, including interactions with microbial cells . Furthermore, research on analogous compounds containing methoxy and hydroxy substitutions has demonstrated promising antiproliferative activity in vitro against various human cancer cell lines, suggesting a potential avenue for oncological research . The mechanism of action for such compounds is an area of active investigation but may involve intercalative or groove binding with DNA, as seen in some small molecules, which can lead to the disruption of vital cellular processes in pathogens or rapidly dividing cells . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

184889-54-1

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-benzyl-N-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-19-14-9-7-13(8-10-14)15(17)16(18)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3

InChI Key

ISGDFACREJRXAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-Benzyl-N-hydroxy-4-methoxybenzamide typically proceeds through the following key stages:

  • Preparation of the 4-methoxybenzoyl intermediate (acid or activated derivative)
  • Formation of the N-benzylbenzamide intermediate via amide bond formation
  • Conversion of the amide to the hydroxamic acid by reaction with hydroxylamine

Preparation of 4-Methoxybenzoyl Derivatives

4-Methoxybenzoyl derivatives are commonly prepared from 4-methoxybenzoic acid. Activation of the acid is often achieved by conversion to the corresponding acid chloride or mixed anhydride, facilitating subsequent amide bond formation.

Typical procedure:

  • 4-Methoxybenzoic acid is treated with thionyl chloride or isobutyl chloroformate (IBCF) in anhydrous conditions to form the acid chloride or mixed anhydride intermediate.
  • This activated intermediate is then reacted with benzylamine to form N-benzyl-4-methoxybenzamide.

Example data:

Step Reagents/Conditions Yield (%) Notes
Activation of 4-methoxybenzoic acid Thionyl chloride, dry solvent (e.g., DCM) ~70-80 Formation of acid chloride
Amide formation Benzylamine, triethylamine, room temperature 70-85 Monitored by TLC, purified by chromatography

This approach is supported by procedures where 4-methoxybenzoic acid was converted to the acid chloride and then reacted with benzylamine to yield the amide intermediate in good yield and purity.

Formation of N-Benzyl-4-methoxybenzamide

The amide bond formation is typically carried out under mild conditions to avoid side reactions:

  • The acid chloride or mixed anhydride intermediate is added dropwise to a solution of benzylamine in an inert solvent such as dichloromethane or tetrahydrofuran.
  • A base such as triethylamine or N-methylmorpholine is used to scavenge the generated HCl.
  • The reaction is stirred at 0 °C to room temperature until completion (monitored by TLC).
  • The product is isolated by filtration, extraction, and purified by column chromatography or recrystallization.

Typical characterization data:

Parameter Value
Melting point ~135-140 °C
Rf (TLC) ~0.4 (50% EtOAc/hexane)
1H NMR (DMSO-d6) Aromatic protons 7.0-7.5 ppm, methoxy singlet ~3.8 ppm, benzylic CH2 ~4.5 ppm

Summary Table of Preparation Methods

Step Reagents/Conditions Product Yield (%) Key Notes
4-Methoxybenzoic acid activation Thionyl chloride or IBCF, dry solvent 4-Methoxybenzoyl chloride 70-80 Acid chloride or mixed anhydride
Amide formation Benzylamine, triethylamine, 0 °C to RT N-Benzyl-4-methoxybenzamide 70-85 Purified by chromatography
Hydroxamic acid formation Ethyl chloroformate, N-methylmorpholine, hydroxylamine, 0 °C to RT This compound 60-70 Recrystallization purification

Research Findings and Analytical Data

  • The amide intermediate shows characteristic NMR signals for aromatic protons, benzylic methylene, and methoxy groups.
  • Hydroxamic acid formation is confirmed by the appearance of characteristic N–OH proton signals in 1H NMR (~9-11 ppm) and IR bands corresponding to N–O and C=O stretching.
  • Purity and identity are confirmed by melting point, TLC, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of N-Benzyl-4-methoxybenzamide.

    Reduction: Formation of N-Benzyl-4-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-Benzyl-N-hydroxy-4-methoxybenzamide has been investigated for its potential as an anticancer agent. A study highlighted its role as a part of a novel series of HDAC8 PROTACs (proteolysis-targeting chimeras) that demonstrated significant anti-tumor activity. The compound was linked to pomalidomide to enhance its efficacy against Jurkat cells, showing a dose-dependent induction of apoptosis .

Mechanism of Action
The compound's mechanism involves interaction with histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the acetylation status of histones, leading to changes in gene expression that promote cancer cell death .

Biological Research Applications

Enzyme Inhibition Studies
In biochemical assays, this compound serves as a model compound for studying enzyme-substrate interactions. Its structural features allow researchers to investigate how modifications can affect binding affinity and specificity towards various biological targets .

Antioxidant Properties
Research has also indicated that compounds similar to this compound exhibit antioxidative properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid derivatives with benzylamine under specific conditions to form the desired amide bond. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Anticancer ResearchHDAC8 inhibitionInduces apoptosis in cancer cells
Enzyme Interaction StudiesModel compound for biochemical assaysInvestigates enzyme-substrate binding
Antioxidant ActivityScavenging free radicalsReduces oxidative stress
Synthetic ChemistryBuilding block for complex organic synthesisFacilitates functionalization reactions

Case Studies

Case Study 1: HDAC8 PROTAC Development
In a recent study, researchers developed a series of HDAC8 PROTACs incorporating this compound. The results demonstrated enhanced anti-proliferative effects against various cancer cell lines compared to traditional HDAC inhibitors, suggesting a promising therapeutic avenue for cancer treatment .

Case Study 2: Antioxidative Properties Evaluation
Another study evaluated the antioxidative properties of related compounds, revealing that those with methoxy and hydroxy substitutions exhibited significantly improved activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This highlights the potential health benefits associated with these compounds in preventing oxidative damage .

Mechanism of Action

The mechanism of action of N-Benzyl-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-Benzyl-N-hydroxy-4-methoxybenzamide with structurally related benzamides, highlighting key substituents and molecular weights:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups References
This compound Benzyl, hydroxy, 4-methoxy ~287.3 (calculated) Amide, methoxy, hydroxy, benzyl N/A (hypothetical)
4-Methoxy-N-methylbenzamide Methyl, 4-methoxy 165.19 Amide, methoxy
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo, nitro, 4-methoxy 395.18 Amide, bromo, nitro, methoxy
4-Methoxy-N-(3-methylphenyl)benzamide 3-Methylphenyl, 4-methoxy 241.29 Amide, methoxy, methylphenyl
N-(4-Methoxyphenyl)benzamide 4-Methoxyphenyl 227.26 Amide, methoxy

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound and 4MNB donates electron density to the aromatic ring, enhancing resonance stabilization. In contrast, 4MNB’s nitro and bromo groups are electron-withdrawing, reducing ring reactivity compared to the target compound.
  • Hydrogen Bonding: The hydroxy group in the target compound distinguishes it from analogs like 4-methoxy-N-methylbenzamide , which lacks hydrogen-bonding donors. This difference could enhance solubility or receptor interactions.

Spectroscopic and Crystallographic Comparisons

Table 2: NMR Chemical Shifts (δ, ppm) for Key Protons
Compound Aromatic Protons (δ) Amide/Functional Group Protons (δ) Reference
4-Methoxy-N-methylbenzamide 7.6–6.8 (aromatic) 3.3 (N–CH₃), 3.8 (OCH₃)
N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide 8.08 (d, J=8.0 Hz) 2.79 (N–CH₃), 10.6 (OH)
4-Methoxy-N-(3-methylphenyl)benzamide 7.4–6.9 (aromatic) 2.3 (CH₃), 3.8 (OCH₃)

Analysis :

  • The methoxy group’s proton resonance (~3.8 ppm) is consistent across analogs .
  • The hydroxy group in this compound would likely show a broad peak near 10–12 ppm, similar to compound 10 in .
  • Aromatic protons in the target compound are expected to resonate between 6.8–7.6 ppm, aligning with trends in methoxy-substituted benzamides .
Crystallography:

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